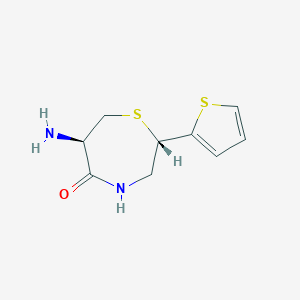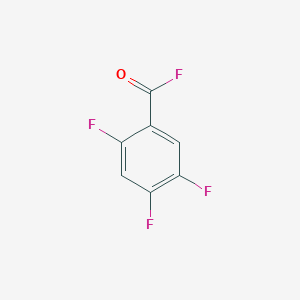
3-表没食子酸
描述
3-Epicorosolic acid is a triterpenoid compound that can be isolated from various plant sources, including Eriobotrya japonica and Perilla frutescens . It is known for its significant biological activities, including anti-inflammatory, antitumor, and antidiabetic effects . The compound’s molecular formula is C30H48O4, and it has a molecular weight of 472.7 g/mol .
科学研究应用
3-Epicorosolic acid has a wide range of scientific research applications:
作用机制
Target of Action
3-Epicorosolic acid, also known as Pygenic Acid A, primarily targets Cathepsin L , a lysosomal cysteine protease . Cathepsin L plays a crucial role in cellular protein turnover and homeostasis .
Mode of Action
3-Epicorosolic acid acts as a competitive inhibitor of Cathepsin L . It binds to the active site of the enzyme, preventing substrate interaction and thus inhibiting the enzyme’s activity . The IC50 and Ki values are 6.5 and 19.5 μM respectively, indicating a strong binding affinity .
Biochemical Pathways
The inhibition of Cathepsin L by 3-Epicorosolic acid impacts various biochemical pathways. For instance, it can lead to the downregulation of pro-survival proteins, including cIAP1, cIAP2, and survivin . This can trigger apoptosis, a form of programmed cell death .
Result of Action
The inhibition of Cathepsin L by 3-Epicorosolic acid can induce apoptosis and sensitize certain cancer cells to anoikis, a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix . This has been observed in metastatic triple-negative breast cancer cell lines .
生化分析
Biochemical Properties
3-Epicorosolic acid acts as a competitive inhibitor of cathepsin L, an enzyme involved in protein catabolism . The IC50 and Ki values for this interaction are 6.5 and 19.5 μM, respectively . This suggests that 3-Epicorosolic acid may play a role in regulating protein degradation within cells.
Cellular Effects
Research indicates that 3-Epicorosolic acid may have significant effects on cellular processes. For instance, it has been found to exhibit potent alpha-glucosidase and PTP1B inhibitory activities, which could influence cellular metabolism . Additionally, it has been shown to sensitize metastatic breast cancer cells to anoikis, a form of programmed cell death .
Molecular Mechanism
At the molecular level, 3-Epicorosolic acid exerts its effects through specific binding interactions with biomolecules. As mentioned earlier, it acts as a competitive inhibitor of cathepsin L . This suggests that it may bind to the active site of this enzyme, preventing it from interacting with its usual substrates and thereby altering its activity.
Metabolic Pathways
The specific metabolic pathways that 3-Epicorosolic acid is involved in are not well-defined. Given its role as a competitive inhibitor of cathepsin L , it may be involved in pathways related to protein catabolism.
准备方法
Synthetic Routes and Reaction Conditions: 3-Epicorosolic acid can be synthesized through the oxidation of corosolic acid. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at room temperature.
Industrial Production Methods: Industrial production of 3-epicorosolic acid involves the extraction from plant sources such as Eriobotrya japonica and Perilla frutescens. The leaves of these plants are subjected to ethanol extraction, followed by purification using chromatographic techniques . The yield and purity of the compound can be optimized by adjusting the extraction parameters and purification methods.
化学反应分析
Types of Reactions: 3-Epicorosolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can convert 3-epicorosolic acid into its corresponding alcohols.
Substitution: The hydroxyl groups in 3-epicorosolic acid can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acid chlorides and alkyl halides are used for esterification and etherification reactions, respectively.
Major Products:
Oxidation: Oxidized derivatives with potential enhanced biological activities.
Reduction: Corresponding alcohols.
Substitution: Esters and ethers with modified properties.
相似化合物的比较
- Ursolic Acid
- Corosolic Acid
- Pomolic Acid
- Tormentic Acid
- Hyptadienic Acid
- Oleanolic Acid
- Augustic Acid
- 3-Epimaslinic Acid
属性
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24-,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGSQOYIOKBQOW-RFMFWNHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 3-epicorosolic acid?
A1: 3-Epicorosolic acid, also known as pygenic acid A, has demonstrated several promising biological activities in preclinical studies. These include:
- Anti-diabetic activity: 3-Epicorosolic acid exhibits potent inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), key enzymes involved in carbohydrate metabolism and insulin signaling. []
- Anti-tumor activity: Studies have shown that 3-epicorosolic acid can sensitize metastatic breast cancer cells to anoikis, a type of cell death triggered by detachment from the extracellular matrix. This sensitization to anoikis was linked to the downregulation of pro-survival proteins and inhibition of metastasis in a mouse model. []
- Anti-inflammatory and anti-allergy activity: Research indicates that 3-epicorosolic acid exhibits anti-inflammatory effects by inhibiting TPA-induced inflammation in mice. Additionally, it has shown significant activity against β-hexosaminidase release, suggesting potential anti-allergy properties. [, ]
Q2: What is the mechanism of action of 3-epicorosolic acid against α-glucosidase and PTP1B?
A2: Kinetic studies reveal distinct mechanisms of inhibition for each enzyme:
- α-glucosidase: 3-Epicorosolic acid acts as an uncompetitive inhibitor of α-glucosidase. [] This suggests that it binds to the enzyme-substrate complex, preventing the formation of products and slowing down the breakdown of carbohydrates.
- PTP1B: 3-Epicorosolic acid demonstrates mixed-type inhibition against PTP1B. [] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's ability to dephosphorylate target proteins involved in insulin signaling.
Q3: What structural features of 3-epicorosolic acid are important for its biological activity?
A3: While specific structure-activity relationship (SAR) studies focusing on 3-epicorosolic acid are limited in the provided research, broader studies on triterpenoids suggest that modifications to the ursane-type structure can significantly impact activity. [, ] Further research is needed to delineate the precise structural elements of 3-epicorosolic acid responsible for its diverse biological effects.
Q4: Are there any known sources of 3-epicorosolic acid in nature?
A4: Yes, 3-epicorosolic acid has been isolated and identified from several plant sources, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)
![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)




